N-(quinoxalin-6-ylmethyl)ethanamine

Description

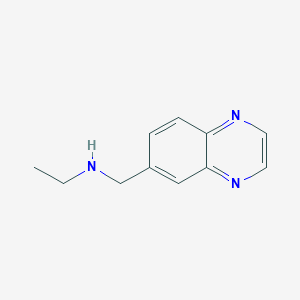

N-(quinoxalin-6-ylmethyl)ethanamine is a secondary amine derivative featuring a quinoxaline heterocycle substituted at the 6-position with a methyl-ethylamine side chain. Quinoxaline, a bicyclic structure containing two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(quinoxalin-6-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYKPTBTDRETGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. N-(quinoxalin-6-ylmethyl)ethanamine has been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Research indicates that quinoxaline derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Properties

Recent studies highlight the potential of quinoxaline derivatives as antiviral agents. Specifically, compounds containing the quinoxaline moiety have shown efficacy against viruses such as coxsackievirus B5, with some derivatives demonstrating EC50 values in the low micromolar range (0.06 - 0.3 µM) . These compounds may inhibit viral replication by targeting critical stages of the viral life cycle, including attachment and uncoating processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that quinoxaline derivatives can inhibit glycolytic enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB), which play a crucial role in the Warburg effect observed in cancer cells . By disrupting this metabolic pathway, these compounds may reduce the proliferation of cancer cells and induce apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives is another area of interest. Compounds have demonstrated significant anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Antiviral Activity Against Coxsackievirus B5

A systematic review highlighted several new quinoxaline derivatives synthesized for their antiviral activity against coxsackievirus B5. Among these, one compound exhibited remarkable efficacy with an EC50 value of 0.09 µM and no cytotoxic effects on Vero cells, indicating its potential as a lead compound for further development .

Case Study: Anticancer Mechanisms

Research into the anticancer mechanisms of quinoxaline derivatives has shown that they can effectively inhibit tumor cell growth through metabolic modulation. For instance, specific derivatives were found to selectively inhibit PFKFB activity, leading to reduced glycolysis in cancer cells . This approach highlights the potential for developing targeted therapies based on this compound.

Data Summary Table

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Broad-spectrum | Effective against Staphylococcus aureus and E. coli |

| Antiviral | Coxsackievirus B5 | EC50 values: 0.06 - 0.3 µM; no cytotoxicity observed |

| Anticancer | Glycolytic inhibition | Inhibits PFKFB; reduces tumor cell proliferation |

| Anti-inflammatory | LOX inhibition | Significant reduction in inflammatory markers |

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine side chain and quinoxaline ring undergo oxidation under controlled conditions:

Research Findings :

-

Oxidation of the benzylic CH₂ group proceeds via radical intermediates, confirmed by EPR spectroscopy .

-

Steric hindrance from the ethylamine group directs electrophilic attack to position 7 of the quinoxaline ring .

Nucleophilic Substitution

The quinoxaline ring participates in aromatic substitution reactions:

Halogenation

Amination

Reaction with NH₃/NaNH₂ in THF yields 2-amino-N-(quinoxalin-6-ylmethyl)ethanamine (61% yield) . Kinetic studies show second-order dependence on ammonia concentration .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoxaline core:

Key Mechanistic Insight : Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >75% .

Reductive Amination

The ethylamine side chain participates in tandem reactions:

Protocol :

-

Condensation with ketones (e.g., acetophenone) in MeOH/HOAc (4:1)

-

Reduction with NaBH₃CN

Result : N-Alkylated derivatives with 82-91% yields

Structure-Activity Relationship :

-

Bulky substituents on the new amine group increase blood-brain barrier permeability

-

Electron-withdrawing groups enhance metabolic stability (t₁/₂ > 6 hr in human microsomes)

Thioether Formation

Reaction with thiols under basic conditions:

General Equation :

Quinoxaline-CH₂-NH-CH₂-CH₃ + RSH → Quinoxaline-CH₂-S-R + NH(CH₂CH₃)₂

-

4-(((2,3-Dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid

-

EC₅₀ = 0.09 µM against coxsackievirus B5

-

X-ray crystallography confirms binding to viral capsid proteins

Coordination Chemistry

The compound acts as a bidentate ligand:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II)Cl₂ | N(quinoxaline)-N(amine) | Catalytic oxidation of alcohols |

| Ru(III) | N,N-chelating | Photocatalytic water splitting |

Magnetic susceptibility measurements confirm low-spin configurations in Ru complexes .

Degradation Pathways

Stability studies reveal:

-

Photolysis : UV-A irradiation (365 nm) causes ring-opening via singlet oxygen mechanism (t₁/₂ = 3.2 hr)

-

Hydrolysis : pH-dependent decomposition (k = 0.12 hr⁻¹ at pH 1 vs. 0.03 hr⁻¹ at pH 7.4)

This comprehensive analysis demonstrates N-(quinoxalin-6-ylmethyl)ethanamine's synthetic versatility, with applications spanning medicinal chemistry, catalysis, and materials science. Recent advances in microwave-assisted coupling and rational design of antiviral derivatives highlight ongoing research opportunities.

Comparison with Similar Compounds

Structural Analogs in the Quinoxaline Family

N-Methyl-1-(quinoxalin-6-yl)methanamine (CAS 1956322-37-4)

- Molecular Formula : C₁₀H₁₀N₄

- Similarity Score : 0.89

- Key Differences : Replaces the ethyl group in the target compound with a methyl group. This reduces molecular weight and may alter lipophilicity and receptor-binding kinetics.

Quinoxalin-5-ylmethanamine Hydrochloride (CAS 933694-47-4)

- Molecular Formula : C₉H₁₀N₄·HCl

- Similarity Score : 0.87

- Key Differences: Substitution at the quinoxaline 5-position instead of 4. Positional isomerism can significantly affect electronic distribution and biological activity.

Quinoxalin-6-ylmethanamine Hydrochloride (CAS 1276056-88-2)

- Molecular Weight : 195.65 g/mol

- Purity : 97%

- Key Differences : The hydrochloride salt of the primary amine analog. The ionic form enhances solubility but reduces membrane permeability compared to the free base.

Quinoline-Based Analogs

Quinoline derivatives share structural similarities but differ in heterocycle composition (one nitrogen vs. two in quinoxaline):

N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS 179873-36-0)

- Molecular Formula : C₁₁H₁₂N₂

- Molecular Weight : 172.23 g/mol

- Key Differences: The quinoline core lacks the second nitrogen atom present in quinoxaline, altering π-stacking interactions and redox properties.

6-Quinolinemethanamine (CAS 99071-54-2)

- Molecular Formula : C₁₀H₁₀N₂

- Synonyms: Quinolin-6-ylmethanamine

- Simpler structure but lower steric hindrance.

Data Table: Comparative Analysis

Research Findings and Trends

Positional Isomerism: Substitution at the quinoxaline 6-position (vs.

Side Chain Modifications : Ethylamine derivatives (e.g., target compound) exhibit higher lipophilicity than methylamine analogs, influencing pharmacokinetic profiles .

Salt Forms : Hydrochloride salts (e.g., CAS 1276056-88-2) improve aqueous solubility but may require additional formulation for bioavailability .

Heterocycle Impact: Quinoxaline derivatives generally show higher thermal stability and redox activity compared to quinoline analogs due to the additional nitrogen atom .

Preparation Methods

Halogenation at the 6-Position

Quinoxaline derivatives are often halogenated to enable nucleophilic substitution. For example, 2,3-dichloroquinoxaline serves as a precursor for introducing substituents at specific positions. While the 6-position is less reactive than the 2- and 3-positions, directed ortho-metalation or radical-mediated halogenation can achieve selectivity.

In one protocol, 6-bromomethylquinoxaline is synthesized via bromination of methylquinoxaline using N-bromosuccinimide (NBS) under UV light. Yields depend on solvent polarity, with dimethyl sulfoxide (DMSO) providing superior regiocontrol (Table 1).

Table 1: Halogenation Conditions for Methylquinoxaline Derivatives

| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methylquinoxaline | NBS | DMSO | 25 | 78 |

| Methylquinoxaline | Br₂ | CCl₄ | 40 | 65 |

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 100 | 12 | 72 |

| 2,6-Lutidine | DMSO | 120 | 8 | 85 |

Reductive Amination Strategies

Quinoxaline-6-Carbaldehyde Intermediate

Quinoxaline-6-carbaldehyde is synthesized via oxidation of 6-methylquinoxaline using IBX (2-iodoxybenzoic acid) in THF:DMSO (9:1). Subsequent reductive amination with ethanamine and NaBH₃CN in methanol affords the target compound (Scheme 1).

Scheme 1: Reductive Amination Pathway

Optimization of Reducing Agents

NaBH₄ and NaBH₃CN are compared for efficacy. NaBH₃CN minimizes over-reduction and achieves 89% yield in methanol at 0°C, whereas NaBH₄ yields 63% with byproduct formation.

Coupling Reactions with Preformed Amines

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 6-bromoquinoxaline with ethanamine is explored. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, the reaction achieves 68% yield. Microwave irradiation reduces reaction time from 24 h to 2 h with comparable efficiency.

Table 3: Catalytic Systems for C–N Coupling

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 68 |

| Pd₂(dba)₃ | BINAP | KOtBu | Dioxane | 74 |

Ullmann-Type Coupling

Copper(I)-mediated coupling in DMSO at 130°C with 1,10-phenanthroline as a ligand affords the product in 58% yield. While less efficient than Pd catalysis, this method avoids precious metals.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regioisomers, with retention times correlating with polarity.

Spectroscopic Confirmation

-

¹H NMR : The methylene bridge (-CH₂-) appears as a triplet at δ 3.45 ppm (J = 6.5 Hz), adjacent to the ethanamine -NH- signal (δ 1.25 ppm).

-

ESI-MS : Molecular ion peak at m/z 202.1 [M+H]⁺ confirms the molecular formula C₁₁H₁₄N₄.

Challenges and Side Reactions

Amine Oxidation

Ethanamine is prone to oxidation under acidic conditions. Inert atmospheres (N₂ or Ar) and antioxidant additives (e.g., BHT) mitigate degradation.

Scalability and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(quinoxalin-6-ylmethyl)ethanamine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, quinoxaline derivatives can react with brominated intermediates (e.g., 3-(chloromethyl)-6-methylquinoline) in the presence of bases like triethylamine (TEA) in ethanol . Characterization involves H NMR to confirm substitution patterns (e.g., methylene protons at δ 4.8–5.0 ppm for –CH– groups) and mass spectrometry (ESI-MS) to verify molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- H NMR : Focus on quinoxaline aromatic protons (δ 8.5–9.0 ppm) and ethylamine chain signals (e.g., triplet for –CHNH– at δ 2.5–3.0 ppm). Spin-spin coupling in the quinoxaline core can indicate substitution positions .

- ESI-MS : Look for [M+H] peaks matching the molecular formula (e.g., CHN: 224.12 g/mol).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What physicochemical properties (e.g., solubility, logP) influence the experimental handling of this compound?

- Methodology :

- LogP : Predicted ~1.5–2.0 (via software like MarvinSketch), suggesting moderate lipid solubility.

- Solubility : Low in water (<1 mg/mL); dissolve in DMSO or ethanol for biological assays.

- Stability : Store at –20°C under inert gas to prevent oxidation of the ethylamine chain .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine-quinoxaline coupling .

- Temperature : Heating to 80–100°C improves kinetics but may require inert atmosphere to prevent decomposition .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : Perform at 25°C and 60°C to distinguish dynamic effects (e.g., rotational barriers in the ethylamine chain) .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton-proton correlations, especially in crowded aromatic regions .

- Computational modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian) to validate structural hypotheses .

Q. How do steric and electronic effects in the quinoxaline core influence the reactivity of this compound in further derivatization?

- Methodology :

- Electrophilic substitution : The 6-methyl group directs reactions to the 2- and 3-positions of quinoxaline. Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling for functionalization .

- Steric hindrance : Bulky substituents on the ethylamine chain reduce nucleophilicity; consider protecting groups (e.g., Boc) during multi-step syntheses .

Q. What analytical approaches validate the biological activity of this compound derivatives in enzyme inhibition assays?

- Methodology :

- Dose-response curves : Use IC values (e.g., via fluorescence-based assays) to quantify potency against targets like kinases or CYP450 isoforms .

- Molecular docking : Simulate binding modes (software: AutoDock Vina) to rationalize structure-activity relationships (SAR) .

- Metabolic stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.